MDL-12330A is a widely used adenylyl cyclase (AC) inhibitor that blocks the AC/cAMP signaling pathway []. It is frequently employed in research to investigate the role of cAMP in various cellular processes. MDL-12330A is a valuable tool in elucidating cAMP-dependent signaling pathways and exploring the physiological effects of inhibiting AC activity.
MDL-12,330A hydrochloride is a synthetic compound primarily recognized as an inhibitor of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. This compound has gained attention in pharmacological research due to its role in modulating cellular signaling pathways, particularly those involving cyclic AMP. It is classified as a lactamimide and is often utilized in studies related to insulin secretion, neuronal signaling, and various other biological processes.
MDL-12,330A hydrochloride is derived from the chemical structure known as cis-N-(2-phenylcyclopentyl)azacyclotridec-1-en-2-amine hydrochloride. It is commercially available from multiple suppliers, including Sigma-Aldrich and Tocris Bioscience, indicating its widespread use in research laboratories. The compound is categorized under adenylyl cyclase inhibitors and is known for its ability to influence both cyclic AMP and calcium signaling pathways .
The synthesis of MDL-12,330A hydrochloride involves several organic chemistry techniques typically associated with the formation of complex cyclic structures. While specific synthetic routes can vary, the general approach includes:
The synthesis requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product .
MDL-12,330A hydrochloride has a complex molecular structure characterized by a bicyclic system containing nitrogen atoms. Its molecular formula is C₁₅H₁₈ClN, with a molecular weight of approximately 255.76 g/mol. The structural representation reveals:
The three-dimensional conformation of MDL-12,330A allows it to interact specifically with adenylyl cyclase and other cellular targets .
MDL-12,330A hydrochloride participates in various chemical reactions that are essential for its function as an inhibitor:
These reactions underscore its role as a versatile tool in pharmacological studies.
The mechanism of action for MDL-12,330A hydrochloride primarily revolves around its inhibition of adenylyl cyclase. This inhibition leads to decreased levels of cyclic AMP within cells, which subsequently affects various downstream signaling pathways:
This multifaceted mechanism makes MDL-12,330A a valuable compound for investigating cellular signaling dynamics.
MDL-12,330A hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings where precise concentrations are necessary for effective experimentation .
MDL-12,330A hydrochloride has diverse applications across various fields of biological research:
MDL-12,330A hydrochloride (cis-N-(2-phenylcyclopentyl)azacyclotridec-1-en-2-amine hydrochloride) is a cell-permeable, irreversible inhibitor of adenylate cyclase (AC) with a reported IC₅₀ of 250 µM in mammalian systems [5] [9]. Its primary mechanism involves covalent modification of catalytic subunits within AC isoforms, thereby preventing cAMP synthesis from ATP. Unlike competitive inhibitors (e.g., SQ22,536), MDL-12,330A’s irreversible action results in prolonged suppression of AC activity, necessitating de novo enzyme synthesis for functional recovery [4] [7].
The inhibitory efficacy of MDL-12,330A varies across AC isoforms due to structural differences in their catalytic domains. Studies reveal heightened sensitivity in AC isoforms 1, 3, 5, 6, and 8, which share conserved residues in the C1 and C2 cytoplasmic domains that form the catalytic cleft. For example, AC5 and AC6 (inhibited by both Ca²⁺ and Gαᵢ) show 70–80% suppression at 100 µM MDL-12,330A, while AC2 (stimulated by Gβγ) is less susceptible (20–30% inhibition) [1] [4] [9]. This selectivity arises from isoform-specific conformational changes that alter accessibility to the inhibitor’s binding pocket.
Table 1: Selectivity of MDL-12,330A Across Adenylate Cyclase Isozymes
Isoform | Regulatory Properties | Inhibition by MDL-12,330A | Key Structural Determinants |
---|---|---|---|
AC1 | Ca²⁺/CaM-stimulated | >80% | C1 domain α-helix cluster |
AC2 | Gβγ-stimulated | 20–30% | C2 domain Gβγ-binding site |
AC5/6 | Ca²⁺-inhibited, Gαᵢ-sensitive | 70–80% | C1 domain catalytic loop |
AC8 | Ca²⁺/CaM-stimulated | >75% | C1-C2 interface residue 1020 |
MDL-12,330A inhibits AC through covalent modification of nucleophilic residues (e.g., cysteines) in the catalytic site, distinguishing it from P-site competitors like SQ22,536 or 2′,5′-dideoxyadenosine (ddAd). SQ22,536 reversibly binds the purine-recognition site, competing with ATP, whereas MDL-12,330A forms stable adducts with AC, abolishing activity until enzyme turnover occurs [4] [9]. This irreversibility complicates in vivo interpretations, as prolonged exposure depletes functional AC pools. Notably, MDL-12,330A’s effects persist after washout, unlike SQ22,536, whose action is rapidly reversible [4] [7].
Beyond AC, MDL-12,330A non-selectively targets cyclic nucleotide phosphodiesterases (PDEs), enzymes that hydrolyze cAMP/cGMP. In cardiac fibroblasts, 10 µM MDL-12,330A reduces PDE1 and PDE3 activities by 40–60%, amplifying basal cAMP levels despite concurrent AC inhibition [2] [6]. This dual action creates paradoxical signaling outcomes: while AC blockade suppresses new cAMP generation, PDE inhibition preserves existing cAMP pools. In studies of P2Y₁₁ receptor activation (which couples to both AC and PLC), MDL-12,330A unexpectedly elevated cAMP in rat cardiac myofibroblasts due to dominant PDE suppression over AC inhibition [6].
Table 2: Off-Target PDE Inhibition by MDL-12,330A
PDE Subtype | Primary Function | Inhibition by MDL-12,330A | Cellular Consequence |
---|---|---|---|
PDE1 | Ca²⁺/CaM-dependent hydrolysis | ~40% at 10 µM | Prolonged cAMP in calcium-signaling contexts |
PDE3 | cGMP-inhibited hydrolysis | ~60% at 10 µM | Enhanced cAMP in cardiac/pancrеatic cells |
PDE4 | cAMP-specific | <15% at 10 µM | Minimal impact |
MDL-12,330A directly inhibits voltage-gated K⁺ (Kᵥ) channels independent of AC suppression. In pancreatic β-cells, 10 µM MDL-12,330A reduces Kᵥ currents by 85%, prolonging action potential duration (APD) by 2.3-fold and enhancing glucose-dependent insulin secretion 1.7-fold [2] [8]. This occurs without involvement of cAMP/PKA pathways, as neither SQ22,536 nor PKA inhibitors (H89) replicate these effects. Mutagenesis studies indicate MDL-12,330A binds to the S6 transmembrane helix of Kᵥ2.1 channels, stabilizing the closed state [8].
MDL-12,330A disrupts store-operated calcium entry (SOCE) by inhibiting TRPC (Transient Receptor Potential Canonical) channels. In hippocampal neurons, 30 µM MDL-12,330A suppresses mGluR1/5-induced TRPC currents by 75%, attributed to its blockade of Gq-PLC-IP₃R signaling upstream of calcium release [7]. Additionally, in cardiac myofibroblasts, MDL-12,330A (10 µM) attenuates UTP-induced Ca²⁺ oscillations by 50% by interfering with Cx43 hemichannel-mediated ATP release, which is essential for P2Y receptor amplification of calcium influx [2] [6].
Table 3: Calcium Signaling Modulation by MDL-12,330A
Target | Mechanism | Functional Outcome | Validating Evidence |
---|---|---|---|
Kᵥ2.1 Channels | Binding to S6 helix, stabilizing closed state | Prolonged β-cell action potentials; ↑ insulin secretion | Patch-clamp in β-cells [8] |
TRPC3/7 Channels | Disruption of Gq-PLC-IP₃R coupling | Inhibition of mGluR-dependent cation currents | Electrophysiology in hippocampal neurons [7] |
Cx43 Hemichannels | Impaired ATP efflux | Attenuated P2Y₁₁-mediated Ca²⁺ oscillations | Ca²⁺ imaging in cardiac fibroblasts [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7